2-Amino-3,5-dichlorobenzoic acid;ethane
Description
Nomenclature and Structural Representations of 2-Amino-3,5-dichlorobenzoic Acid
The systematic naming and various identifiers for 2-Amino-3,5-dichlorobenzoic acid are crucial for its unambiguous identification in chemical literature and databases. The most common name is 2-Amino-3,5-dichlorobenzoic acid, but it is also known by its synonym, 3,5-Dichloroanthranilic acid. The structure consists of a benzoic acid core with an amino group at position 2 and chlorine atoms at positions 3 and 5 of the benzene (B151609) ring.
| Identifier | Value |
| IUPAC Name | 2-Amino-3,5-dichlorobenzoic acid |
| Synonym(s) | 3,5-Dichloroanthranilic acid |
| CAS Number | 2789-92-6 |
| Molecular Formula | C7H5Cl2NO2 |
| Molecular Weight | 206.03 g/mol |
| InChI Key | WHMACPYFACOVDK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl |
This data is compiled from multiple sources. sigmaaldrich.comnih.gov
Historical Context and Evolution of its Research Significance
The research trajectory of 2-Amino-3,5-dichlorobenzoic acid and its derivatives can be traced back to studies exploring the biological activity of chlorinated benzoic acids. A notable early investigation, published in 1975, focused on the phytotoxicity of derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids. nih.gov This research aimed to understand how modifications to the chemical structure, such as esterification or acylation, influenced the herbicidal properties of these compounds. nih.gov The study highlighted the importance of the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid for its selective herbicidal activity. nih.gov
The significance of 2-Amino-3,5-dichlorobenzoic acid evolved from being a subject of primary phytotoxicity studies to becoming a key intermediate in the synthesis of established herbicides. For instance, it is a known precursor in some synthetic routes to Chloramben (3-amino-2,5-dichlorobenzoic acid), a selective herbicide. google.comprepchem.com The historical development underscores a shift from screening the compound and its simple derivatives for direct application to utilizing it as a foundational molecule for constructing more complex and selective agrochemicals.
Contemporary Research Trajectories and Academic Relevance
In recent years, the academic and industrial interest in 2-Amino-3,5-dichlorobenzoic acid has expanded beyond its traditional role in agrochemical synthesis. Current research is exploring its potential in medicinal chemistry and materials science.
One significant area of contemporary research is its use as a precursor for pharmacologically active molecules. For example, a 2024 study on the related compound 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, demonstrated its potential as a cancer antagonist by targeting PI3K/AKT pathways. mdpi.com While this study was not on the 3,5-dichloro- derivative itself, it highlights the therapeutic potential of this class of compounds, suggesting that 2-Amino-3,5-dichlorobenzoic acid could serve as a scaffold for developing new anticancer agents.
Furthermore, research into the antimicrobial properties of this compound is emerging. The aforementioned 2024 study also noted that such compounds can exhibit potent antibacterial activity. mdpi.com This opens up avenues for synthesizing novel antibiotics based on the 2-Amino-3,5-dichlorobenzoic acid framework, which could be crucial in addressing the challenge of antimicrobial resistance.
The compound and its isomers also feature in environmental and toxicological research. Studies on the metabolism and detoxification of related dichlorinated aminobenzoic acids in plants and microorganisms are relevant for understanding the environmental fate of herbicides and for developing phytoremediation strategies. researchgate.net
Below is a table summarizing key research findings involving 2-Amino-3,5-dichlorobenzoic acid and its close derivatives:
| Research Area | Objective | Key Findings | Reference |
| Phytotoxicity | To evaluate the herbicidal activity of derivatives. | The N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid showed selective post-emergence activity. | nih.gov |
| Agrochemical Synthesis | To develop efficient synthetic routes for herbicides. | Can be used as a starting material for the synthesis of other chlorinated benzoic acid herbicides. | google.com |
| Medicinal Chemistry | To explore the anticancer potential of related compounds. | A related compound, 2-amino-3-chlorobenzoic acid, showed anticancer properties by targeting PI3K/AKT markers. | mdpi.com |
| Antimicrobial Research | To identify new antibacterial agents. | Structural analogs have demonstrated potent antibacterial activity against resistant strains like MRSA. | mdpi.com |
The ongoing research into 2-Amino-3,5-dichlorobenzoic acid and its derivatives underscores its continued relevance as a versatile chemical intermediate with potential applications that are still being actively explored.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-amino-3,5-dichlorobenzoic acid;ethane |
InChI |
InChI=1S/C7H5Cl2NO2.C2H6/c8-3-1-4(7(11)12)6(10)5(9)2-3;1-2/h1-2H,10H2,(H,11,12);1-2H3 |
InChI Key |
FPGOOPCOYMXIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Pathways and Methodological Innovations for 2 Amino 3,5 Dichlorobenzoic Acid Production
Precursor Selection and Initial Functionalization Strategies
The selection of the starting material is a crucial first step that dictates the subsequent synthetic route. The two primary precursors for the synthesis of 2-amino-3,5-dichlorobenzoic acid are anthranilic acid and benzonitrile (B105546).
Anthranilic acid is a common and direct precursor for producing 2-amino-3,5-dichlorobenzoic acid. The primary transformation involves the chlorination of the aromatic ring.
One established method involves the direct chlorination of anthranilic acid using a mixture of hydrochloric acid and hydrogen peroxide in an aqueous medium. google.com This approach is noted for its simplicity and for avoiding the use of organic solvents, which presents an economic and environmental advantage. The reaction typically proceeds at temperatures between 30-80°C, with optimal results often observed in the 50-60°C range.
Another protocol utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, often in a solvent system such as ethylene (B1197577) dichloride and DMF. google.com This method has been reported to yield 2-amino-3,5-dichlorobenzoic acid, which can then be further processed, for example, through diazotization. google.com Direct chlorination with chlorine gas in the presence of a catalyst like iron trichloride (B1173362) in hydrochloric acid at low temperatures (around 10°C) is another documented pathway. google.com
The table below summarizes various chlorination protocols for anthranilic acid.
| Chlorinating Agent(s) | Solvent(s) | Catalyst | Temperature | Reported Yield | Reference |
| Hydrochloric Acid, Hydrogen Peroxide | Water | None | 50-60°C | 78.9% | |
| Sulfuryl Chloride | Ethylene Dichloride, DMF | None | Not Specified | 60% | google.com |
| Chlorine Gas | Hydrochloric Acid | Iron Trichloride | ~10°C | Not Specified | google.com |
| Chlorine Gas | Acetic Acid, Water | None | ~40°C | Not Specified | google.com |
This table is for illustrative purposes and synthesizes data from multiple sources. Yields are context-dependent.
An alternative synthetic route starts with benzonitrile. This pathway involves the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, which is then hydrolyzed to 3,5-dichlorobenzoic acid. google.com While this method does not directly produce the amino-substituted benzoic acid, it is a relevant precursor pathway. The advantage of this method is the avoidance of a diazotization step and the use of readily available and inexpensive raw materials. google.com
The chlorination of benzonitrile can be achieved using sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid. google.com The subsequent hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or alkaline conditions. google.com
The following table outlines the steps for the synthesis of 3,5-dichlorobenzoic acid from benzonitrile.
| Step | Reagents | Solvent(s) | pH | Temperature | Reference |
| Chlorination | Sodium Hypochlorite | Chloroform, Ethanol | 3.0-4.0 | 55-60°C | google.com |
| Hydrolysis | Sodium Hydroxide, Hydrochloric Acid | Water | 12-13 (hydrolysis), 1.0 (acidification) | 80-90°C (hydrolysis), 50-60°C (acidification) | google.com |
This table represents a summary of a patented method. Conditions can be varied.
Regioselective Synthesis Techniques
Achieving the desired 3,5-dichloro substitution pattern is a key challenge in the synthesis of 2-amino-3,5-dichlorobenzoic acid. The directing effects of the amino and carboxylic acid groups on the anthranilic acid ring typically favor substitution at the ortho and para positions relative to the amino group. Therefore, achieving meta-substitution requires specific strategies.
The use of a large excess of hydrochloric acid in the chlorination of anthranilic acid can influence the regioselectivity by protonating the amino group, thus altering its directing effect. While direct methods for achieving high regioselectivity for 3,5-dichlorination of anthranilic acid are not extensively detailed in readily available literature, the control of reaction conditions such as temperature and reactant stoichiometry is crucial.
For other aromatic compounds, various techniques for regioselective chlorination have been developed, which could potentially be adapted. These include the use of shape-selective catalysts like zeolites (e.g., HNa faujasite X) with chlorinating agents such as tert-butyl hypochlorite to favor specific isomers. Another approach involves using catalytic systems that can direct chlorination to specific positions, such as palladium-catalyzed C-H bond chlorination. organic-chemistry.org
Optimization of Reaction Parameters for Enhanced Yields and Purity
The optimization of reaction parameters is critical for maximizing the yield and purity of 2-amino-3,5-dichlorobenzoic acid while minimizing the formation of unwanted isomers and byproducts.
In the chlorination of anthranilic acid with hydrochloric acid and hydrogen peroxide, key parameters to optimize include the molar ratios of the reactants and the reaction temperature. A molar ratio of 4-5.5 moles of HCl and 2.3-2.5 moles of H₂O₂ per mole of anthranilic acid has been reported to be optimal. The reaction temperature is ideally maintained between 50-60°C to ensure a reasonable reaction rate without promoting side reactions.
For the synthesis of 3,5-dichlorobenzoic acid from benzonitrile, the pH of the reaction medium during both the chlorination and hydrolysis steps is a critical parameter to control. google.com Temperature control during the hydrolysis and subsequent acidification steps also plays a significant role in the final product's purity. google.com
The table below highlights key optimization parameters for a specific synthesis method.
| Precursor | Method | Key Parameters | Optimal Range | Impact | Reference |
| Anthranilic Acid | HCl/H₂O₂ Chlorination | Molar ratio of HCl to anthranilic acid | 4-5.5 | Higher yield and purity | |
| Anthranilic Acid | HCl/H₂O₂ Chlorination | Molar ratio of H₂O₂ to anthranilic acid | 2.3-2.5 | Higher yield and purity | |
| Anthranilic Acid | HCl/H₂O₂ Chlorination | Temperature | 50-60°C | Higher yield and purity | |
| Benzonitrile | Hydrolysis of 3,5-dichlorobenzonitrile | pH during alkaline hydrolysis | 11-14 | Efficient hydrolysis | google.com |
| Benzonitrile | Acidification | pH during acidification | 0-3 | Complete precipitation of the acid | google.com |
This table provides examples of optimized parameters from specific patented processes.
Catalytic Systems in 2-Amino-3,5-dichlorobenzoic Acid Synthesis
Catalysts play a significant role in enhancing the efficiency and selectivity of the synthesis of 2-amino-3,5-dichlorobenzoic acid.
In the direct chlorination of anthranilic acid with chlorine gas, iron trichloride (FeCl₃) is used as a Lewis acid catalyst. google.com Lewis acids like FeCl₃ polarize the Cl-Cl bond, increasing the electrophilicity of the chlorine and facilitating the electrophilic aromatic substitution.
In some multi-step syntheses that proceed via a diazotization reaction, copper salts such as copper sulfate (B86663) (CuSO₄) are employed. google.com These are typically used in the Sandmeyer reaction or related transformations to replace the diazonium group.
More broadly, the field of aromatic chlorination utilizes a variety of catalytic systems. These include:
Lewis Acids: In addition to FeCl₃, aluminum chloride (AlCl₃) is a common catalyst for electrophilic chlorination, though it can present disposal issues.
Solid Acid Catalysts: Zeolites and acidic silicas offer advantages in terms of reusability and potential for shape-selective catalysis, which can improve regioselectivity.
Transition Metal Catalysts: Palladium-based catalysts have been developed for the regioselective C-H chlorination of arenes, offering alternative pathways to traditionally substituted products. organic-chemistry.org
Organocatalysts: Certain sulfur-containing organic compounds have been shown to catalyze the chlorination of aromatic compounds, sometimes in conjunction with a Lewis acid co-catalyst. google.com
The choice of catalyst depends on the specific reaction pathway, the precursor, and the desired outcome in terms of yield, purity, and regioselectivity.
Chemical Transformations and Derivatization Strategies of 2 Amino 3,5 Dichlorobenzoic Acid
Reactions at the Amino Group
The primary amino group is a key site for derivatization, readily undergoing reactions such as acylation, formylation, and diazotization.
The nucleophilic amino group of 2-amino-3,5-dichlorobenzoic acid can be readily acylated or formylated to yield the corresponding amides. These reactions are typically carried out to protect the amino group or to introduce new functionalities. For instance, acetylation of the amino group in derivatives of 2-amino-3,5-dichlorobenzoic acid has been reported. nih.gov This transformation is commonly achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. Similarly, formylation can be accomplished using reagents such as formic acid or ethyl formate. nih.gov
These reactions convert the activating amino group into a less activating and more sterically hindered acetamido or formamido group, which can influence subsequent reactions on the aromatic ring. A general method for the acylation of aminobenzoic acids involves reacting a mixed anhydride of an N-acylamino acid with the aminobenzoic acid. google.com
Table 1: Acylation and Formylation Reactions
| Reaction | Reagent Examples | Product Functional Group |
|---|---|---|
| Acylation | Acetic anhydride, Acetyl chloride | N-acetyl-2-amino-3,5-dichlorobenzoic acid |
The primary aromatic amine of 2-amino-3,5-dichlorobenzoic acid can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl at low temperatures (0–5 °C). masterorganicchemistry.comorganic-chemistry.org This process is known as diazotization. The resulting diazonium group ([–N₂]⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.combyjus.comlibretexts.org
While classic Sandmeyer reactions use copper(I) salts (CuCl, CuBr, CuCN) to introduce halides or a cyano group, subsequent reductions of the diazonium intermediate are also synthetically valuable. byjus.comlibretexts.org One important transformation is the reductive removal of the diazonium group (deamination), which replaces the original amino group with a hydrogen atom. This is often accomplished by using hypophosphorous acid (H₃PO₂) or ethanol. libretexts.orglibretexts.org For example, the synthesis of 3,5-dichlorobenzoic acid can be achieved from 3,5-dichloroanthranilic acid (an isomer) via diazotization followed by treatment with ethanol. chemicalbook.com Another reductive pathway involves treating the diazonium salt with reducing agents like stannous chloride (SnCl₂) or sodium bisulfite to form the corresponding hydrazine (B178648) derivative. libretexts.orgwikipedia.org
Table 2: Diazotization and Subsequent Displacement/Reduction
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |
| Reductive Deamination | Hypophosphorous acid (H₃PO₂) | Hydrogen |
| Reduction to Hydrazine | Stannous chloride (SnCl₂) | Hydrazine (-NHNH₂) |
| Sandmeyer (Halogenation) | CuCl / CuBr | Chlorine / Bromine |
| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) |
| Schiemann Reaction | HBF₄, heat | Fluorine |
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group provides another handle for chemical modification, primarily through esterification and amidation reactions.
2-Amino-3,5-dichlorobenzoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. The methyl ester of 2-amino-3,5-dichlorobenzoic acid has been prepared and studied. nih.gov Esterification is often advantageous as it can protect the carboxylic acid group, improve solubility in organic solvents, and facilitate purification. google.com For related compounds like 2-amino-3-chlorobenzoic acid, esterification has been achieved by reacting it with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. google.com The resulting esters, such as methyl 2-amino-3,5-dichlorobenzoate, are valuable intermediates for further synthesis. acs.orgchemeo.com
The carboxylic acid group can be transformed into an amide by reaction with a primary or secondary amine. This reaction typically requires "activating" the carboxylic acid first, as direct reaction with an amine requires harsh conditions. libretexts.org Common activation methods include conversion to an acid chloride, acid anhydride, or using coupling reagents. Amides of 2-amino-3,5-dichlorobenzoic acid, such as the N,N-di,sec-butylamide, have been synthesized. nih.gov The formation of amides is a fundamental transformation in the synthesis of biologically active molecules and other advanced materials. nih.gov
Modifications and Substitutions on the Aromatic Ring System
Further substitution on the aromatic ring of 2-amino-3,5-dichlorobenzoic acid is challenging due to the existing substituents but can be achieved under specific conditions. The directing effects of the substituents play a crucial role. The amino group is an activating ortho-, para-director, the chloro groups are deactivating ortho-, para-directors, and the carboxylic acid group is a deactivating meta-director. The sole available position on the ring is C6, which is ortho to the amino group and meta to the carboxylic acid.
Electrophilic aromatic substitution, such as nitration or further halogenation, would likely occur at the C6 position, activated by the amino group. For example, the nitration of 2,5-dichlorobenzoic acid esters results in the introduction of a nitro group onto the ring. google.com Similarly, the chlorination of 2-amino-3-methylbenzoic acid with a reagent like dichlorohydantoin can introduce a chlorine atom at the 5-position, demonstrating the feasibility of direct halogenation on a substituted aminobenzoic acid ring. google.com These examples suggest that further modification of the 2-amino-3,5-dichlorobenzoic acid ring system is possible, leading to more complex derivatives.
Synthesis of Complex Molecular Architectures Utilizing the 2-Amino-3,5-dichlorobenzoic Acid Scaffold
The unique structural framework of 2-amino-3,5-dichlorobenzoic acid, featuring a reactive amino group and a carboxylic acid ortho to each other on a dichlorinated benzene (B151609) ring, makes it a valuable starting material for the synthesis of various complex heterocyclic systems. This scaffold provides a robust platform for building polycyclic molecules, many of which are of interest in medicinal chemistry and materials science. The transformations typically involve the sequential or concerted reaction of the amino and carboxylic acid functionalities to form fused ring systems.
Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives is a well-established strategy in organic chemistry. nih.govorganic-chemistry.org The 2-amino-3,5-dichlorobenzoic acid scaffold can be readily employed in these synthetic routes to produce 6,8-dichloro-substituted quinazolinones.
A common and highly effective method is the Niementowski quinazolinone synthesis. This typically involves the acylation of the amino group of 2-amino-3,5-dichlorobenzoic acid with an appropriate acyl chloride or acid anhydride to form an N-acyl intermediate. This intermediate is then cyclized, often by heating, to yield the corresponding 2-substituted-1,3-benzoxazin-4-one. Subsequent reaction with an amine or ammonia (B1221849) displaces the ring oxygen, leading to the formation of the desired 3-substituted or unsubstituted quinazolin-4(3H)-one. nih.govresearchgate.net
For instance, reacting 2-amino-3,5-dichlorobenzoic acid with acetic anhydride would yield 2-acetylamino-3,5-dichlorobenzoic acid, which upon heating, cyclizes to 6,8-dichloro-2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) can then be treated with a primary amine (R-NH₂) to furnish a variety of 3-substituted-6,8-dichloro-2-methylquinazolin-4(3H)-ones.
Table 1: Synthesis of Dichloro-Substituted Quinazolinones
| Step | Starting Material | Reagent(s) | Intermediate/Product | General Reaction Type |
|---|---|---|---|---|
| 1 | 2-Amino-3,5-dichlorobenzoic acid | Acyl Chloride (RCOCl) or Acid Anhydride | N-(2-carboxy-4,6-dichlorophenyl)amide | N-Acylation |
| 2 | N-(2-carboxy-4,6-dichlorophenyl)amide | Acetic Anhydride, Heat | Dichloro-substituted benzoxazinone | Cyclodehydration |
| 3 | Dichloro-substituted benzoxazinone | Primary Amine (R'-NH₂) or Hydrazine | 3-Substituted-dichloroquinazolin-4(3H)-one | Condensation/Ring Transformation |
This interactive table summarizes the general synthetic pathway towards quinazolinone derivatives.
Acridone (B373769) Derivatives
The acridone skeleton is another important heterocyclic system found in numerous natural products and synthetic compounds with significant biological properties. The synthesis of acridones can be achieved through the intramolecular cyclization of N-phenylanthranilic acids, a reaction known as the Jourdan-Ullmann-Goldberg synthesis. jocpr.com
To utilize 2-amino-3,5-dichlorobenzoic acid for this purpose, it would first undergo a deamination-diazotization reaction followed by substitution to replace the amino group with a different halogen, such as iodine, creating a 2-halo-3,5-dichlorobenzoic acid. google.com This di-halogenated benzoic acid can then be coupled with a desired aniline (B41778) derivative under copper catalysis (Ullmann condensation) to form an N-aryl-3,5-dichloroanthranilic acid. The final step involves an acid-catalyzed cyclization, typically using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, which promotes intramolecular electrophilic acylation onto the N-aryl ring to form the tricyclic acridone core. jocpr.comjuniperpublishers.com The resulting products would be 2,4-dichloroacridones, with further substitution possible depending on the aniline used.
Table 2: General Strategy for the Synthesis of Dichloro-Substituted Acridones
| Step | Starting Material | Reagent(s) | Intermediate/Product | General Reaction Type |
|---|---|---|---|---|
| 1 | 2-Amino-3,5-dichlorobenzoic acid | NaNO₂, H⁺; then KI | 2-Iodo-3,5-dichlorobenzoic acid | Sandmeyer Reaction |
| 2 | 2-Iodo-3,5-dichlorobenzoic acid | Substituted Aniline, Cu catalyst, Base | N-Aryl-3,5-dichloroanthranilic acid | Ullmann Condensation |
| 3 | N-Aryl-3,5-dichloroanthranilic acid | Polyphosphoric Acid (PPA) or H₂SO₄, Heat | Substituted 2,4-dichloroacridone | Intramolecular Cyclization |
This interactive table outlines the multi-step synthesis of acridone derivatives.
Benzodiazepine and Other Heterocyclic Systems
The 2-amino-3,5-dichlorobenzoic acid scaffold can also serve as a precursor for other complex molecular architectures, including derivatives of benzodiazepines. While the direct synthesis from this specific aminobenzoic acid is less common, it can be converted into a suitable intermediate. For example, reduction of the carboxylic acid to an alcohol, followed by oxidation, could yield a 2-amino-3,5-dichlorobenzaldehyde. This aldehyde could then participate in condensation reactions with 1,2-diamines to build benzodiazepine-like structures.
Alternatively, the reaction of 2-amino-3,5-dichlorobenzoic acid with other bifunctional reagents can lead to different heterocyclic systems. For example, derivatives of 2-amino-3,5-dichlorobenzoic acid, such as its N,N-di,sec-butylamide, have been prepared and investigated for their biological activities. nih.gov These derivatization strategies highlight the versatility of the amino and carboxyl groups in forming new covalent bonds and extending the molecular complexity.
Table 3: Potential Precursor Transformations for Diverse Heterocycles
| Transformation | Reagent(s) | Resulting Functional Group | Potential Subsequent Reaction | Target Heterocycle Class |
|---|---|---|---|---|
| Amide Formation | Amine, Coupling Agent | Amide | Intramolecular cyclization | Fused heterocycles |
| Esterification | Alcohol, Acid Catalyst | Ester | Reaction with hydrazines | Pyrazolidinones |
| Deamination/Diazotization | NaNO₂, H⁺, HY | Halogen (Y) | Cross-coupling reactions | Biaryl systems |
| Reduction of Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol | Oxidation to Aldehyde | Condensation with diamines |
| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | Secondary/Tertiary Amine | Intramolecular cyclization | N-substituted heterocycles |
This interactive table showcases various functional group transformations of the 2-amino-3,5-dichlorobenzoic acid scaffold to access a wider range of complex molecules.
Spectroscopic and Chromatographic Methodologies for the Analysis of 2 Amino 3,5 Dichlorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Similar to proton NMR, definitive experimental ¹³C NMR spectral data for 2-amino-3,5-dichlorobenzoic acid is sparse in the available literature. However, analysis of related structures allows for a reliable prediction of the key spectral features. hmdb.carsc.orgnih.govchemicalbook.com The spectrum would display seven distinct carbon signals. The carbon atom of the carboxylic acid group (C=O) would resonate at the lowest field (highest ppm value), typically in the range of 165-175 ppm. The six aromatic carbons would have chemical shifts determined by the attached substituents. The carbons bonded to the chlorine atoms (C3 and C5) would be significantly affected. The carbon attached to the amino group (C2) and the carboxylic acid group (C1) would also show characteristic shifts. The remaining two carbons (C4 and C6) would have their resonances influenced by the neighboring substituents.
A predicted ¹³C NMR data table based on structure-spectrum correlations is presented below:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O (Carboxylic Acid) | 168-172 | Typical range for carboxylic acid carbons. |
| C1 (C-COOH) | 110-115 | Upfield shift due to ortho-amino group, counteracted by deshielding from the carboxyl group itself. |
| C2 (C-NH₂) | 145-150 | Deshielded by the attached nitrogen atom. |
| C3 (C-Cl) | 120-125 | Deshielded by the inductive effect of the chlorine atom. |
| C4 | 130-135 | Influenced by adjacent chlorine and the para-amino group. |
| C5 (C-Cl) | 128-133 | Deshielded by the inductive effect of the chlorine atom. |
| C6 | 118-123 | Influenced by the ortho-amino group and adjacent chlorine. |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information regarding the functional groups present in a molecule.
The IR and Raman spectra of 2-amino-3,5-dichlorobenzoic acid are expected to exhibit characteristic bands corresponding to the vibrations of the amino (-NH₂), carboxylic acid (-COOH), and dichlorinated benzene (B151609) ring moieties. nih.govresearchgate.netresearchgate.net The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The carboxylic acid O-H stretch is expected to be a very broad band from 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid will produce a strong absorption band around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
A summary of the expected key vibrational bands is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Amino (-NH₂) | N-H Stretch | 3300-3500 | IR, Raman |
| N-H Bend | 1550-1650 | IR | |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | IR |
| C=O Stretch | 1680-1720 | IR, Raman | |
| C-O Stretch | 1200-1300 | IR | |
| Aromatic Ring | C-H Stretch | 3000-3100 | IR, Raman |
| C=C Stretch | 1450-1600 | IR, Raman | |
| Chloro Substituent | C-Cl Stretch | 700-800 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of 2-amino-3,5-dichlorobenzoic acid is C₇H₅Cl₂NO₂, giving it a molecular weight of approximately 206.03 g/mol . sigmaaldrich.comthermofisher.com
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 206, considering the most common isotopes (³⁵Cl). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) would be observed for the molecular ion and any chlorine-containing fragments, which is a key signature for its identification. nist.govnist.govnist.govnist.gov
The fragmentation of protonated amino acids often involves characteristic losses. nih.govunito.itresearchgate.net Common fragmentation pathways for 2-amino-3,5-dichlorobenzoic acid would likely include the loss of water ([M+H - H₂O]⁺), the loss of carbon monoxide ([M+H - CO]⁺), and the loss of the entire carboxylic acid group as COOH or H₂O + CO. nih.govlibretexts.org
A table of expected major ions in the mass spectrum is presented below:
| m/z Value | Proposed Fragment | Description |
| 206/208/210 | [C₇H₅Cl₂NO₂]⁺ | Molecular ion (M⁺) peak cluster |
| 188/190/192 | [M - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group |
| 161/163/165 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 133/135 | [C₅H₃Cl₂N]⁺ | Subsequent fragmentation of the aromatic ring |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification
HPLC and UPLC are cornerstone chromatographic techniques for separating, identifying, and quantifying components in a mixture. For 2-amino-3,5-dichlorobenzoic acid, these methods are essential for determining its purity. thermofisher.comusbio.net
Reversed-phase HPLC is the most common mode used for the analysis of such aromatic acids. sielc.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of 2-amino-3,5-dichlorobenzoic acid has been reported to be ≥96.0% as determined by HPLC. thermofisher.com UPLC, which utilizes smaller particle sizes in the column, can offer faster analysis times and improved resolution compared to traditional HPLC. sielc.commdpi.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.
A representative table of HPLC conditions for the analysis of similar dichlorinated aromatic compounds is shown below:
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Computational Chemistry and Theoretical Investigations of 2 Amino 3,5 Dichlorobenzoic Acid
Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. For 2-amino-3,5-dichlorobenzoic acid, DFT calculations, particularly using the B3LYP functional with various basis sets, provide significant insights into its molecular characteristics.
Theoretical studies have successfully optimized the molecular structure of related compounds, showing good agreement with experimental data from X-ray diffraction. mdpi.com For instance, calculations on a similar molecule, 2-amino-3,5-dichlorobenzonitrile, were performed using DFT and MP2 methods to determine molecular geometry and thermodynamic parameters. nih.gov Such studies typically analyze bond lengths, bond angles, and dihedral angles to predict the most stable conformation of the molecule.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive. DFT studies on related dichloro-substituted aromatic compounds have shown that the positions of the chloro-substituents significantly influence the HOMO-LUMO gap and, consequently, the molecule's stability and reactivity. nih.gov For example, in a study of dichloro chalcone (B49325) isomers, the (3,5)-dichloro isomer was found to be the most thermodynamically stable and possessed the smallest HOMO-LUMO energy gap, indicating higher reactivity. nih.gov
These computational analyses are also used to calculate various global reactivity parameters, which further describe the molecule's electronic properties. mdpi.com
Table 1: Calculated Global Reactivity Parameters for a Related Chromene Derivative
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.19 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.89 |
| Energy Gap (ΔE) | LUMO - HOMO | 4.30 |
| Ionization Potential (I) | -EHOMO | 6.19 |
| Electron Affinity (A) | -ELUMO | 1.89 |
| Global Hardness (η) | (I - A) / 2 | 2.15 |
| Global Softness (S) | 1 / (2η) | 0.23 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.04 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.79 |
Data adapted from a DFT study on a related complex molecule, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, calculated at the B3LYP/6-311++G(d,p) level. mdpi.com These values illustrate the types of parameters derived from DFT calculations.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable information on the conformational flexibility and intermolecular interactions of compounds like 2-amino-3,5-dichlorobenzoic acid.
While specific MD studies on 2-amino-3,5-dichlorobenzoic acid are not widely published, the methodology is extensively applied to similar molecules, such as amino acids and their derivatives, to understand their behavior in solution. nih.govmdpi.com MD simulations can model how the molecule interacts with solvent molecules and other solutes, revealing details about hydrogen bonding, which is particularly relevant for the amino and carboxylic acid groups. Natural bonding orbital (NBO) analysis, often paired with DFT, can further investigate charge delocalization and the strength of hydrogen bonds in both monomer and dimer forms of a molecule. nih.govresearchgate.net
Simulations of highly concentrated amino acid solutions have been performed using various force fields to evaluate thermodynamic parameters like density and viscosity, providing a link between molecular behavior and macroscopic properties. nih.gov For peptides and amino acids in an aqueous environment, ab-initio MD simulations can track complex reaction dynamics, such as the breaking of peptide chains initiated by radicals, offering a detailed view of molecular stability and reactivity. mdpi.com These approaches could be applied to 2-amino-3,5-dichlorobenzoic acid to explore its conformational landscape, aggregation behavior, and interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or chemical reactivity of compounds based on their physicochemical properties and structural features.
QSAR studies have been conducted on various series of benzoic acid derivatives to understand how structural modifications affect their activity. nih.goviomcworld.com For instance, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of heteroatoms like nitrogen or oxygen at certain positions was found to decrease activity. nih.gov
Another study on the antilisterial activity of benzoic and cinnamic acids found that their effectiveness could be described by an equation involving a lipophilicity parameter (K) and the acid dissociation constant (pKa). nih.gov For a series of benzoic acid derivatives with anti-sickling properties, QSAR models concluded that strong electron-donating groups on the benzene (B151609) ring were crucial for potent activity. iomcworld.com
These models use descriptors calculated from the molecular structure, which can be 2D (topological) or 3D (conformational). nih.govdergipark.org.tr The development of statistically significant QSAR models can assist in designing new compounds with enhanced reactivity or specific biological activities before their synthesis, thereby accelerating research and development. researchgate.netmdpi.com
Table 2: Common Descriptor Classes in QSAR Modeling
| Descriptor Class | Description | Examples |
|---|---|---|
| Electronic | Describe the electronic properties of the molecule. | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Describe the size and shape of the molecule. | Molecular volume, Surface area, Molar refractivity |
| Hydrophobic | Describe the water-solubility of the molecule. | LogP (Partition coefficient), Hydrophobic field |
| Topological | Describe the connectivity and branching of atoms. | Wiener index, Kier & Hall connectivity indices |
Theoretical Prediction of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including reaction intermediates, transition states, and energy barriers. Quantum chemical calculations, such as DFT, are instrumental in this area.
For example, a detailed mechanistic study on the chemiluminescence of chloranilic acid, a related chlorinated compound, used quantum calculations to map the entire reaction process. acs.orgresearchgate.net The study identified a multi-step pathway involving the formation of a neutral dioxetane, which then decomposes to produce an excited-state product that emits light. acs.orgresearchgate.net The calculations explained why the reaction required a Co(II) catalyst by showing that it enabled the generation of a crucial hydroxyl radical. acs.orgresearchgate.net
Such theoretical investigations can support or challenge experimentally proposed mechanisms. In another study, multireference and time-dependent DFT calculations were used to model the reaction of tetrachloro-1,4-benzoquinone with hydrogen peroxide, successfully reproducing the experimentally observed two-step chemiluminescence and identifying the key intermediates and transition states. researchgate.net
These computational approaches could be applied to predict the reaction pathways of 2-amino-3,5-dichlorobenzoic acid, such as its synthesis, degradation, or its role in charge-transfer complex formation. nih.govnih.gov By modeling the potential energy surface of a reaction, researchers can gain a detailed, step-by-step understanding of how reactants are converted into products.
Advanced Applications of 2 Amino 3,5 Dichlorobenzoic Acid As a Chemical Intermediate
Precursor in Heterocyclic Compound Synthesis
The structure of 2-amino-3,5-dichlorobenzoic acid is well-suited for the construction of various heterocyclic ring systems. The presence of the ortho-amino and carboxylic acid groups on the benzene (B151609) ring allows for cyclization reactions to form fused heterocyclic compounds.
One of the primary applications is in the synthesis of quinazolines . Quinazoline and its derivatives are a class of bicyclic heterocyclic compounds that exhibit a wide range of biological activities. openmedicinalchemistryjournal.comscielo.br The general synthesis involves the condensation of an anthranilic acid derivative with a source of a one-carbon unit. In the case of 2-amino-3,5-dichlorobenzoic acid, the resulting quinazolines would be substituted with chlorine atoms at specific positions, which can modulate the properties of the final molecule. For instance, it can serve as a starting material for producing dichlorinated quinazolinone derivatives.
Another significant application is the synthesis of acridones . Acridones are tricyclic compounds that form the structural core of several biologically active molecules. juniperpublishers.comnih.gov The synthesis of acridone (B373769) derivatives can be achieved through the cyclization of N-phenylanthranilic acids. While direct use of 2-amino-3,5-dichlorobenzoic acid is less common, its N-aryl derivatives are key intermediates. The Ullmann condensation of 2-amino-3,5-dichlorobenzoic acid with an aryl halide, followed by cyclization, would yield a dichlorinated acridone skeleton.
Furthermore, 2-amino-3,5-dichlorobenzoic acid is utilized in the synthesis of other heterocyclic systems like pyrrolines and triazolines , which are known to have antifungal and antibacterial properties. pharmaffiliates.com The synthesis pathways leverage the amino and carboxylic acid functionalities to build these five-membered rings.
| Heterocyclic Class | Starting Material | Key Reaction Type | Resulting Scaffold |
| Quinazolines | 2-Amino-3,5-dichlorobenzoic acid | Condensation/Cyclization | Dichloro-substituted quinazoline/quinazolinone |
| Acridones | N-Aryl-2-amino-3,5-dichlorobenzoic acid | Intramolecular Cyclization | Dichloro-substituted acridone |
| Pyrrolines/Triazolines | 2-Amino-3,5-dichlorobenzoic acid | Multi-step condensation/cyclization | Dichloro-substituted pyrroline/triazoline |
Building Block for Specialized Organic Reagents and Ligands
The distinct functional groups of 2-amino-3,5-dichlorobenzoic acid make it an excellent starting point for creating specialized organic reagents and ligands for various chemical applications.
Derivatives of 2-amino-3,5-dichlorobenzoic acid have been prepared and studied for their potential as phytotoxic agents or herbicides. nih.gov For example, the synthesis of N,N-di,sec-butylamides from this acid has been explored. These studies found that the N,N-di,sec-butylamide of 2-amino-3,5-dichlorobenzoic acid exhibits selective herbicidal activity. nih.gov The synthesis involves the conversion of the carboxylic acid group to an amide, demonstrating the utility of this compound in developing agrochemical reagents. nih.gov
The compound also serves as a precursor for arynes , which are highly reactive intermediates in organic synthesis. Specifically, it can be used to generate dichlorinated benzynes. tcichemicals.com Diazotization of the amino group of 2-amino-3,5-dichlorobenzoic acid leads to a diazonium salt, which can then eliminate nitrogen and carbon dioxide to form 3,5-dichlorobenzyne. This reactive species can then be trapped by various dienophiles to construct complex, functionalized aromatic systems.
In the field of coordination chemistry, the molecule is a foundational component for synthesizing chelating ligands . The amino and carboxylate groups can coordinate with metal ions. More complex ligands can be prepared by modifying these functional groups. For example, the amino group can be converted into an azo group (-N=N-) by diazotization and coupling with another aromatic system, creating a multidentate ligand capable of forming stable complexes with various metal ions. researchcommons.org
| Reagent/Ligand Type | Synthetic Transformation | Application |
| Herbicidal Amides | Amidation of the carboxylic acid group | Selective weed control nih.gov |
| Benzyne Precursors | Diazotization of the amino group | Formation of highly reactive aryne intermediates for organic synthesis tcichemicals.com |
| Chelating Ligands | Modification of amino/carboxyl groups (e.g., diazotization) | Formation of metal complexes for catalysis or material science researchcommons.org |
Role in the Development of Fine Chemicals
2-Amino-3,5-dichlorobenzoic acid is classified as an important intermediate in the production of fine chemicals, a category that includes pharmaceuticals, agrochemicals, and dyestuffs. fishersci.nopharmaffiliates.com Its utility stems from its ability to be converted into other valuable chemical entities.
A key transformation is its conversion to 3,5-dichlorobenzoic acid . google.comchemicalbook.com This is typically achieved through a deamination reaction, which involves the diazotization of the amino group followed by its removal. 3,5-Dichlorobenzoic acid itself is a significant fine chemical with applications as a herbicide and as an intermediate in further syntheses. nih.gov
In the agrochemical industry , beyond the specific derivatives mentioned earlier, the compound acts as a building block for a range of crop protection agents. anshulchemicals.com The presence of chlorine atoms on the aromatic ring is a common feature in many active agrochemical ingredients, and this starting material provides a convenient way to introduce this feature.
In the pharmaceutical sector , this intermediate is used in the synthesis of various active pharmaceutical ingredients (APIs). anshulchemicals.compharmaffiliates.com The structural motif of a substituted anthranilic acid is present in numerous drug molecules. By using the dichlorinated version, chemists can create analogues of existing drugs or develop new chemical entities with potentially improved properties.
| Industry | Application of 2-Amino-3,5-dichlorobenzoic Acid | Example Product/Intermediate |
| Chemical Synthesis | Intermediate for deamination reactions | 3,5-Dichlorobenzoic acid google.com |
| Agrochemicals | Precursor for herbicides and crop protection agents | Phytotoxic amides, other specialty chemicals anshulchemicals.comnih.gov |
| Pharmaceuticals | Building block for Active Pharmaceutical Ingredients (APIs) | Dichlorinated analogues of bioactive molecules pharmaffiliates.com |
| Dyes & Pigments | Precursor for specialty dyes | Substituted aromatic dyes anshulchemicals.com |
Integration into Advanced Materials Chemistry (Focus on chemical synthesis, not material properties)
The chemical reactivity of 2-amino-3,5-dichlorobenzoic acid allows for its incorporation into the synthesis of advanced materials, where it serves as a functionalized monomer or a key intermediate. The focus here is on the synthetic pathways used to integrate this molecule into larger material structures.
One notable application is in the synthesis of heat-resistant energetic materials . For example, 3,5-dichlorobenzoic acid, which can be synthesized from 2-amino-3,5-dichlorobenzoic acid, is used as a starting material to produce complex, highly nitrated energetic compounds like 3,3',5,5'-tetraamino-2,2',4,4',6,6'-hexanitroazobenzene. chemicalbook.com The synthesis involves a multi-step process including nitration and other transformations where the dichlorinated benzene ring forms the core of the final high-energy material. chemicalbook.com
The compound can also be envisioned as a monomer in the synthesis of specialty polymers . The difunctional nature (amino and carboxylic acid groups) allows it to undergo polymerization reactions. For instance, it could be used to synthesize polyamides or polyimides. The presence of the dichloro-substituents on the polymer backbone would be expected to impart specific properties, such as increased thermal stability or flame retardancy, to the resulting material. The synthesis would involve condensation polymerization with suitable co-monomers, such as diacyl chlorides or dianhydrides.
Furthermore, its role as a precursor to dichlorinated benzynes opens up possibilities in materials synthesis through cycloaddition reactions . These reactions can be used to build complex, rigid, three-dimensional structures that could be components of advanced materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the precise geometry of the building blocks is crucial.
Q & A
Basic: What are the optimal synthetic routes for 2-amino-3,5-dichlorobenzoic acid?
Methodological Answer:
The synthesis of halogenated benzoic acid derivatives typically involves halogenation, amination, and cyclization steps. For 2-amino-3,5-dichlorobenzoic acid, a plausible route starts with halogenation of a benzoic acid precursor (e.g., 3,5-dichlorobenzoic acid) followed by nitration and reduction to introduce the amino group. Evidence from analogous compounds suggests refluxing in polar aprotic solvents like DMSO with hydrazide intermediates, as demonstrated in the synthesis of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (65% yield, m.p. 141–143°C) . Key parameters include:
- Solvent choice : DMSO or ethanol for solubility and reactivity.
- Reaction time : Prolonged reflux (18 hours) for complete conversion.
- Purification : Crystallization using water-ethanol mixtures to isolate the product.
Basic: How can researchers characterize the purity and structure of 2-amino-3,5-dichlorobenzoic acid?
Methodological Answer:
Characterization requires a multi-technique approach:
- Melting point analysis : Compare observed values with literature data (e.g., 3-amino-4-hydroxybenzoic acid melts at 208°C ).
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., aromatic protons in 3,5-dichloro-4-hydroxybenzoic acid resonate at δ 7.4–8.2 ppm ).
- IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.
- Mass spectrometry : Validate molecular weight (e.g., 2-amino-3,5-difluorobenzoic acid has a molecular mass of 173.11 g/mol ).
Advanced: How to resolve contradictions in reported biological activities of halogenated benzoic acid derivatives?
Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial vs. enzyme-modulating effects) often arise from variations in assay design or compound purity. To address this:
- Standardize assays : Use consistent cell lines (e.g., E. coli for antimicrobial testing ) and control for solvent effects (e.g., DMSO concentration ≤1%).
- Validate purity : Employ HPLC or LC-MS to confirm >95% purity before testing.
- Mechanistic studies : Compare structural analogs (e.g., 2-amino-4-bromo-3-fluorobenzoic acid’s activity against 3,5-dichloro-4-hydroxybenzoic acid ).
Advanced: What computational tools can predict reaction pathways for synthesizing halogenated benzoic acids?
Methodological Answer:
AI-driven platforms like retrosynthesis planners (e.g., Pistachio or Reaxys models) analyze reaction databases to propose feasible routes. For example:
- Halogenation : Predict regioselectivity using electronic parameters (e.g., meta-directing effects of chloro substituents).
- Amination : Optimize nitro group reduction conditions (e.g., catalytic hydrogenation vs. Sn/HCl).
Evidence from AI tools highlights the use of 3,5-difluoro-2-hydroxybenzoic acid as a salicylic acid analog in drug design .
Basic: What analytical methods ensure the stability of 2-amino-3,5-dichlorobenzoic acid in solution?
Methodological Answer:
- pH stability : Monitor degradation via UV-Vis spectroscopy at varying pH (e.g., carboxylic acids are stable at pH 4–6).
- Thermal analysis : TGA/DSC to assess decomposition temperatures (e.g., 3,5-dichloro-4-hydroxybenzoic acid’s stability up to 200°C ).
- Storage : Store at 0–6°C in amber vials to prevent photodegradation .
Advanced: How to design experiments investigating ethane’s role in modifying benzoic acid reactivity?
Methodological Answer:
Ethane derivatives (e.g., ethyl esters) can alter solubility and reaction kinetics. Experimental design considerations:
- Solvent effects : Compare ethane-derived solvents (e.g., ethyl acetate) with DMSO in coupling reactions .
- Kinetic studies : Use stopped-flow techniques to measure reaction rates in ethane-rich vs. inert atmospheres.
- Co-crystallization : Explore ethane’s impact on crystal packing via X-ray diffraction (e.g., 2,6-dichloroaniline’s crystalline structure ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
